REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[O:9][CH3:10].[N:11]([O-])=O.[Na+].Cl>O>[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:11])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
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100 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(N)C=C1)OC
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Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
stannous chloride dihydrate
|
Quantity
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330 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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1160 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The compound was prepared by a method analogous to that of Example 22, Step 1
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)NN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |